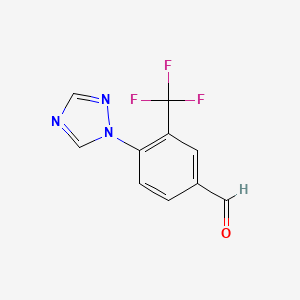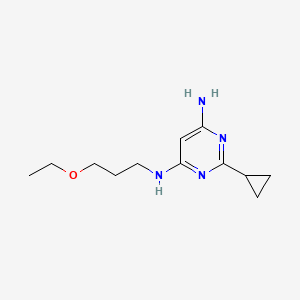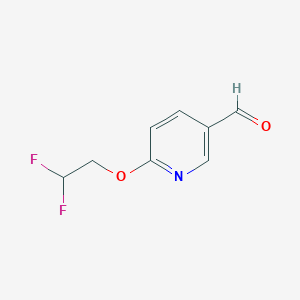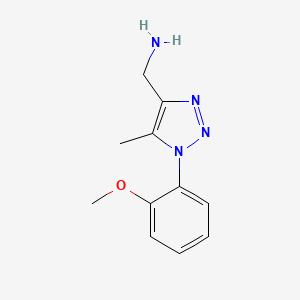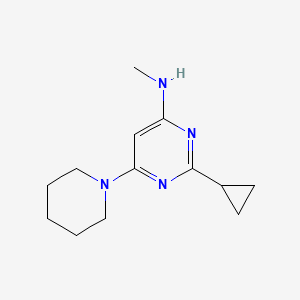
2-Fluor-3-(2-fluorphenyl)propansäure
Übersicht
Beschreibung
2-Fluoro-3-(2-fluorophenyl)propanoic acid is a type of organic compound . It is also known as 3-(2-fluorophenyl)propanoate . It is used as an imaging agent for detecting prostate cancer in humans and also used to prepare 2-fluoro fatty acids, compounds that exhibit antifungal properties .
Synthesis Analysis
The synthesis of 2-Fluoro-3-(2-fluorophenyl)propanoic acid involves several steps . It is synthesized using E. coli coexpressing methylmalonyl CoA synthase (MatBrp), methylmalonyl CoA reductase (MCR) and malonate transmembrane protein (MadLM) .Molecular Structure Analysis
The molecular formula of 2-Fluoro-3-(2-fluorophenyl)propanoic acid is C9H8FO2 . The InChI Key is GUZLQEOSDXLCKX-UHFFFAOYSA-M . The SMILES representation is [O-]C(=O)CCC1=CC=CC=C1F .Chemical Reactions Analysis
The chemical reactions involving 2-Fluoro-3-(2-fluorophenyl)propanoic acid are complex and involve several steps . The compound can be catalyzed by MatBrp to generate fluoromalonyl-CoA .Physical and Chemical Properties Analysis
2-Fluoro-3-(2-fluorophenyl)propanoic acid is a white to cream powder . It has a melting point of 72.5-81.5°C . The molecular weight is 168.167 g/mol .Wissenschaftliche Forschungsanwendungen
Synthese von Anionenrezeptoren für Polymerelektrolyte
2-Fluor-3-(2-fluorphenyl)propansäure: wird als Reaktant bei der Herstellung von Phenylboronsäure-Catechol-Estern verwendet . Diese Ester zeigen vielversprechende Eigenschaften als Anionenrezeptoren, die wichtige Bestandteile bei der Entwicklung von Polymerelektrolyten sind. Polymerelektrolyte werden in verschiedenen Anwendungen eingesetzt, einschließlich Brennstoffzellen und Batterien, wo sie den Ionentransport ermöglichen und die Effizienz verbessern.
Diastereoselektive Synthese von Allylalkoholen
Die Verbindung dient als Baustein bei der diastereoselektiven Synthese von trisubstituierten Allylalkoholen . Dieser Prozess ist in der pharmazeutischen Industrie von Bedeutung, da Allylalkohole wichtige Zwischenprodukte bei der Synthese verschiedener Arzneimittel und biologisch aktiver Moleküle sind.
Arylierungsreaktionen in der organischen Synthese
Sie wird in positionsselektiven Suzuki-Miyaura-Arylierungsreaktionen eingesetzt . Arylierung ist eine grundlegende Reaktion in der organischen Synthese, die den Aufbau komplexer Moleküle ermöglicht. Der Aspekt der Positionsselektivität ist besonders wichtig für die Herstellung von Verbindungen mit hoher Spezifität und gewünschten funktionellen Eigenschaften.
Enantioselektive Additionsreaktionen
This compound: ist an Rhodium-katalysierten enantioselektiven Additionsreaktionen beteiligt . Enantioselektive Synthese ist entscheidend für die Herstellung von Verbindungen mit spezifischer Chiralität, eine Eigenschaft, die die biologische Aktivität eines Moleküls erheblich beeinflussen kann.
Agonist für PPAR-Rezeptoren
Die Verbindung wurde bei der Entwicklung und Synthese von dreifach wirkenden PPARα-, -γ- und -δ-Agonisten verwendet . Diese Agonisten sind potenzielle Therapeutika zur Behandlung einer Vielzahl von Stoffwechselstörungen, einschließlich Diabetes und Fettleibigkeit, da sie eine Rolle bei der Regulierung des Lipid- und Glukosestoffwechsels spielen.
Biokatalytische Synthese von Hydroxysäuren
In der Biokatalyse wird This compound zur Biosynthese von 2-Fluor-3-hydroxypropionsäure verwendet . Dieser Prozess ist eine umweltfreundliche Alternative zur herkömmlichen chemischen Synthese, bei der Enzyme verwendet werden, um Chemikalien auf nachhaltigere und weniger toxische Weise zu produzieren.
Safety and Hazards
Wirkmechanismus
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the activity of 2-Fluoro-3-(2-fluorophenyl)propanoic acid . Specific studies on how these factors influence the action of this compound are currently lacking .
Eigenschaften
IUPAC Name |
2-fluoro-3-(2-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKTYTVMNMKABX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine](/img/structure/B1471641.png)
![[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1471642.png)
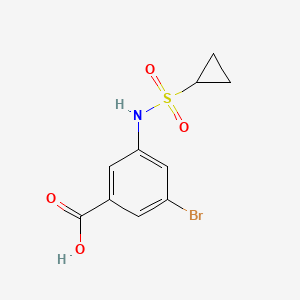
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-propylpentan-1-one](/img/structure/B1471647.png)
